molecular formula C20H15Cl2N5O2S B11698373 (4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698373
M. Wt: 460.3 g/mol
InChI Key: KDEUWICSDMSSGA-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound. It features a complex structure with multiple functional groups, including a thiazole ring, a pyrazolone moiety, and a hydrazone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-dichlorophenylhydrazine and 4-(4-methoxyphenyl)-1,3-thiazole-2-amine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which can be studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • (4E)-4-[2-(2,5-Dichlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of (4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to similar compounds. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15Cl2N5O2S/c1-11-18(25-24-16-9-13(21)5-8-15(16)22)19(28)27(26-11)20-23-17(10-30-20)12-3-6-14(29-2)7-4-12/h3-10,26H,1-2H3

InChI Key

KDEUWICSDMSSGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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